L-炔丙基甘氨酸

概述

描述

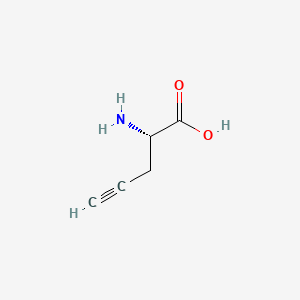

(S)-2-氨基戊-4-炔酸是一种合成的氨基酸,其特征是存在一个炔基。该化合物以其在点击化学中的应用而闻名,特别是在铜催化的叠氮-炔环加成反应中。 它也用于叶酸缀合物和金属螯合物的合成 .

科学研究应用

(S)-2-氨基戊-4-炔酸在科学研究中有着广泛的应用:

化学: 用于点击化学合成复杂分子。

生物学: 用于研究酶机制和蛋白质修饰。

医药: 研究其在药物开发中的潜力以及作为生物活性化合物的构建块。

工业: 用于生产特种化学品和材料.

作用机制

(S)-2-氨基戊-4-炔酸的作用机制涉及其炔基,它可以参与环加成反应。这些反应通常由铜催化,导致形成三唑。氨基也可以与各种分子靶标相互作用,影响生物途径和酶活性。

生化分析

Biochemical Properties

L-Propargylglycine acts as a mechanism-based inhibitor, inactivating gamma-cystathionase through a Michael addition type suicide inhibition . This enzyme is involved in the synthesis of the metabolic signaling gas, hydrogen sulfide (H2S) . L-Propargylglycine also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine gamma-lyase and L-alanine transaminase .

Cellular Effects

L-Propargylglycine has been used to investigate the biological functions of cystathionine gamma-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . Inhibition of H2S production by L-Propargylglycine can significantly reverse improvements in plasma creatinine, renal malondialdehyde level, superoxide dismutase activity, and inflammatory markers achieved by exercise in chronic kidney disease (CKD) models .

Molecular Mechanism

The molecular mechanism of L-Propargylglycine involves the irreversible inactivation of gamma-cystathionase . It acts as a Michael addition type suicide inhibitor of cystathionine gamma-lyase, cystathionine gamma-synthase, alanine aminotransferase, and methionine gamma-lyase .

Temporal Effects in Laboratory Settings

The effects of L-Propargylglycine have been studied over time in laboratory settings . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. It is cell-permeable and randomly incorporated instead of methionine during translation .

Dosage Effects in Animal Models

In animal models, the effects of L-Propargylglycine vary with different dosages . For example, in a study involving rats with chronic kidney disease, pretreatment with L-Propargylglycine significantly reduced blood pressure and improved left ventricular function compared to untreated rats .

Metabolic Pathways

L-Propargylglycine is involved in several metabolic pathways . It plays a role in the biosynthesis of various secondary metabolites . It is also involved in the production of hydrogen sulfide during the metabolism of cysteine .

准备方法

合成路线和反应条件

(S)-2-氨基戊-4-炔酸的合成通常涉及以下步骤:

起始原料: 合成从合适的先驱体开始,通常是受保护的氨基酸。

炔基引入: 通过一系列反应引入炔基,例如薗头偶联反应。

脱保护: 最后一步是脱除氨基的保护基,得到(S)-2-氨基戊-4-炔酸。

工业生产方法

(S)-2-氨基戊-4-炔酸的工业生产方法与实验室合成相似,但规模更大,并针对效率和成本效益进行了优化。这通常涉及连续流动化学技术和自动反应器的使用,以确保质量和产率的一致性。

化学反应分析

反应类型

(S)-2-氨基戊-4-炔酸会发生各种化学反应,包括:

氧化: 炔基可以被氧化成不同的产物。

还原: 炔基可以被还原成烯烃或烷烃。

取代: 氨基可以参与取代反应。

常用试剂和条件

氧化: 使用高锰酸钾或四氧化锇等试剂。

还原: 钯碳或氢气等催化剂很常见。

取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂。

主要产物

氧化: 产物包括羧酸或酮。

还原: 产物包括烯烃或烷烃。

取代: 产物包括取代胺或酰胺。

相似化合物的比较

类似化合物

炔丙基甘氨酸: 另一种含有炔基的氨基酸,在类似的应用中使用。

同炔丙基甘氨酸: 具有更长碳链的同系物,具有不同的反应性。

2-氨基-3-丁炔酸: 一种结构相关的化合物,具有更短的炔链。

独特性

(S)-2-氨基戊-4-炔酸的独特性在于其特定的炔基位置和立体化学,这赋予了其在化学反应中独特的反应性和选择性。 它能够与金属形成稳定的配合物并参与点击化学,使其在研究和工业应用中特别有价值 .

生物活性

L-Propargylglycine (L-Pra) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities, particularly in the realm of enzymatic modulation and potential therapeutic applications. This article delves into the biological activity of L-Propargylglycine, exploring its mechanisms, applications, and relevant research findings.

Overview of L-Propargylglycine

L-Propargylglycine is characterized by an ethynyl group attached to the methyl hydrogen of L-alanine, which enhances its chemical reactivity and functional versatility. This compound is primarily recognized for its role as a selective inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) synthesis from cysteine. The inhibition of CSE has implications for various physiological processes, including inflammation and vascular regulation.

Inhibition of Cystathionine γ-Lyase

L-Propargylglycine acts as a selective inhibitor of CSE, impacting H₂S production. Research indicates that H₂S plays a crucial role in numerous biological functions, including vasodilation and neurotransmission. By inhibiting CSE, L-Pra can modulate these pathways, potentially offering therapeutic benefits in conditions characterized by dysregulated H₂S levels .

Metabolism and Derivatives

The metabolism of L-Propargylglycine leads to the formation of various metabolites, including gamma-Glu-PPG-Gly, which has been identified as a significant intermediate in the liver. This metabolite's formation suggests that L-Pra may influence sulfur amino acid metabolism, further elucidating its biological significance .

Enzymatic Activity

Studies have demonstrated that L-Propargylglycine inhibits not only CSE but also other pyridoxal phosphate-dependent enzymes such as methionine γ-lyase (MGL) and alanine transaminase (ALT). The selectivity profile of L-Pra indicates its potential utility in research focused on understanding the roles of these enzymes in metabolic pathways .

Case Studies

- Gastric Ulcer Prevention : In experimental models, L-Propargylglycine has been shown to exert protective effects against gastric ulcers by modulating inflammatory responses and promoting mucosal healing. These findings suggest a potential application in gastroenterology for managing ulcerative conditions .

- Antimicrobial Properties : Novel derivatives of L-Propargylglycine have been synthesized with the goal of inhibiting Gram-negative bacteria. These compounds leverage the unique structural features of L-Pra to enhance antimicrobial efficacy, highlighting its versatility beyond enzymatic inhibition .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Propargylamine | Precursor for organic reactions | Broader reactivity in synthetic chemistry |

| 3-Methylpropargylglycine | Similar enzymatic inhibition | Variations in potency against target enzymes |

| Acetylenic Amino Acids | General structural similarity | Includes a wider class of modified amino acids |

属性

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-Propargylglycine?

A1: L-Propargylglycine acts as a mechanism-based inhibitor or "suicide substrate" for enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. [, , , , ]. This means L-Propargylglycine undergoes normal enzymatic processing, but during catalysis, a highly reactive intermediate forms. This intermediate irreversibly binds to the enzyme, effectively inactivating it [].

Q2: Which enzymes are primarily targeted by L-Propargylglycine?

A2: L-Propargylglycine prominently targets two enzymes involved in sulfur amino acid metabolism:

- Cystathionine γ-lyase (CSE/CGL): This enzyme catalyzes the breakdown of cystathionine into cysteine, a precursor for glutathione and hydrogen sulfide (H2S) [, , , , , ].

- Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in cysteine biosynthesis [, , ].

Q3: What are the downstream consequences of L-Propargylglycine-mediated enzyme inhibition?

A3: Inhibition of CSE and/or CBS by L-Propargylglycine leads to several metabolic consequences:

- Accumulation of cystathionine: As CSE is blocked, cystathionine, its substrate, accumulates in various tissues, including the liver, kidney, and brain [, ].

- Depletion of glutathione: With cysteine biosynthesis hampered, glutathione levels decrease, potentially leading to increased oxidative stress [, , , ].

- Reduced hydrogen sulfide (H2S) production: Inhibition of CSE, a major H2S-producing enzyme, leads to a decline in H2S levels, impacting various physiological processes, including vasodilation [, , , , , , ].

Q4: What is the molecular formula and weight of L-Propargylglycine?

A4: The molecular formula of L-Propargylglycine is C5H7NO2, and its molecular weight is 113.11 g/mol. []

Q5: Is there any spectroscopic data available for L-Propargylglycine?

A5: While specific spectroscopic data wasn't extensively detailed in the provided papers, L-Propargylglycine's structure has been confirmed using techniques like fast atom bombardment mass spectrometry (FAB-MS), NMR, and IR [, , , ]. The alkyne group, a key structural feature, can be characterized by its distinct infrared absorption band and NMR signals.

Q6: How does the structure of L-Propargylglycine contribute to its specificity towards PLP-dependent enzymes?

A6: The propargyl group (CH2-C≡CH) of L-Propargylglycine mimics the natural substrate's structure, allowing it to bind to the active site of PLP-dependent enzymes. During the enzymatic reaction, the alkyne group undergoes a rearrangement, forming a reactive allene intermediate that covalently binds to the enzyme, leading to irreversible inhibition [, ].

Q7: Are there any known structural modifications of L-Propargylglycine that alter its activity?

A7: While specific modifications weren't detailed in these papers, research suggests that incorporating L-Propargylglycine into dipeptides can significantly enhance its antibacterial activity []. Additionally, replacing specific amino acids with L-Propargylglycine in peptides can introduce functionality for labeling and studying peptide structure and interactions [, , ].

Q8: Has L-Propargylglycine shown efficacy in any disease models?

A8: While not a direct therapeutic agent in these studies, L-Propargylglycine has been instrumental in elucidating the role of H2S in various physiological processes. For instance, researchers have used L-Propargylglycine to demonstrate the contribution of H2S to:

- Hypoxic inhibition of airway sodium absorption: By inhibiting CSE and reducing H2S levels, L-Propargylglycine attenuated the decrease in sodium absorption observed in hypoxic conditions [].

- Cardioprotection induced by ischemic postconditioning: Inhibition of CSE with L-Propargylglycine partially attenuated the cardioprotective effects observed with this technique, suggesting a role for H2S in the process [].

- Modulation of bladder pain: L-Propargylglycine partially inhibited protease-activated receptor 4 (PAR4)-induced bladder pain, implicating H2S in this pain pathway [].

Q9: What analytical techniques have been employed to study L-Propargylglycine and its effects?

A9: Several analytical methods have been crucial in investigating L-Propargylglycine and its consequences:

- Enzyme activity assays: Researchers have used specific assays to measure the activity of CSE, CBS, and other relevant enzymes in various tissues and cell samples [, , , , , , , , , ].

- Chromatographic techniques: High-performance liquid chromatography (HPLC) and related methods have been employed to separate and quantify L-Propargylglycine, its metabolites, and other relevant molecules in biological samples [, ].

- Mass spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been used to identify and characterize L-Propargylglycine and its metabolites [, , ].

- Spectrophotometry: This method has been used to determine the concentration of H2S in biological samples, providing insights into the impact of L-Propargylglycine on H2S production [, ].

Q10: What are some of the key historical milestones in the research of L-Propargylglycine?

A10:

- Early synthesis and characterization: L-Propargylglycine was chemically synthesized and its potential as a precursor for other amino acids was explored [].

- Identification as a mechanism-based enzyme inhibitor: Research identified L-Propargylglycine as a "suicide substrate" for PLP-dependent enzymes, particularly CSE and methionine gamma-lyase, providing a tool to study sulfur amino acid metabolism [, ].

- Elucidating the role of H2S: L-Propargylglycine has been instrumental in uncovering the diverse physiological roles of H2S, including its involvement in vasodilation, neurotransmission, and inflammation [, , , , , ].

Q11: How has L-Propargylglycine facilitated cross-disciplinary research?

A11: L-Propargylglycine bridges diverse fields:

- Biochemistry and enzymology: Its use as a specific enzyme inhibitor has advanced our understanding of sulfur amino acid metabolism and H2S biosynthesis [, , , , ].

- Pharmacology and physiology: By modulating H2S levels, L-Propargylglycine has helped decipher the role of H2S in various physiological and pathological processes, such as vascular tone, neurotransmission, and inflammation [, , , , , , ].

- Medicinal chemistry: The unique reactivity of L-Propargylglycine has found applications in peptide labeling and modification, contributing to the development of tools for studying peptide structure and function [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。